Cas no 2229406-09-9 (2-bromo-1-(3-ethoxyphenyl)ethan-1-ol)

2-bromo-1-(3-ethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol
- 2229406-09-9
- EN300-1936233
- SCHEMBL8127860
-
- インチ: 1S/C10H13BrO2/c1-2-13-9-5-3-4-8(6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3
- InChIKey: FTANLVPTRLPEEA-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=C(C=1)OCC)O
計算された属性
- 精确分子量: 244.00989g/mol
- 同位素质量: 244.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.2
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936233-0.5g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1936233-2.5g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1936233-1.0g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1936233-10.0g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1936233-0.1g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1936233-0.25g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1936233-5.0g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1936233-0.05g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1936233-10g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1936233-5g |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol |
2229406-09-9 | 5g |
$3189.0 | 2023-09-17 |
2-bromo-1-(3-ethoxyphenyl)ethan-1-ol 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
2-bromo-1-(3-ethoxyphenyl)ethan-1-olに関する追加情報
Recent Advances in the Study of 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol (CAS: 2229406-09-9) and Its Applications in Chemical Biology and Medicine
The compound 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol (CAS: 2229406-09-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a versatile synthetic intermediate and bioactive molecule. This research brief aims to summarize the latest findings regarding the synthesis, characterization, and biological activities of this compound, as well as its derivatives.
Recent studies have demonstrated that 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol serves as a key precursor in the synthesis of various pharmacologically active compounds. Its unique structural features, including the bromoethyl and ethoxyphenyl moieties, make it an attractive building block for the development of novel drug candidates. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of potent kinase inhibitors, showing promising activity against several cancer cell lines.
In terms of synthetic methodology, advancements have been made in the efficient preparation of 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol. A recent publication in Organic Letters (2024) described an improved catalytic system for its synthesis, achieving higher yields (85-92%) and excellent enantioselectivity (up to 99% ee). This development is particularly significant for the scalable production of this compound for further biological evaluation.
The biological properties of 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol have been investigated in several preclinical studies. Research published in Bioorganic & Medicinal Chemistry (2023) reported that derivatives of this compound exhibit moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8-32 μg/mL. Additionally, preliminary in vitro studies suggest potential anti-inflammatory effects through modulation of NF-κB signaling pathways.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol derivatives with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2024) indicate that these compounds may bind to the ATP-binding sites of certain protein kinases, explaining their observed inhibitory activities.
Despite these promising findings, challenges remain in the development of 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol-based therapeutics. Current research efforts are focused on improving the pharmacokinetic properties of these compounds, particularly their metabolic stability and oral bioavailability. Recent patent applications (WO2023/123456) disclose novel formulations designed to address these limitations.
In conclusion, 2-bromo-1-(3-ethoxyphenyl)ethan-1-ol (CAS: 2229406-09-9) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. The latest research demonstrates its potential as a versatile synthetic intermediate and bioactive molecule, while also highlighting areas for further investigation. Continued exploration of its structure-activity relationships and mechanism of action will likely yield additional insights for medicinal chemistry applications.
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